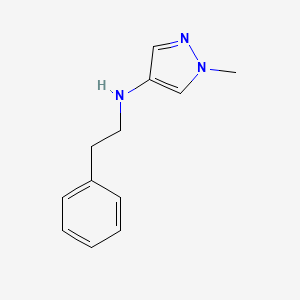

1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

Description

1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a methyl group at the 1-position of the pyrazole ring and a 2-phenylethylamine substituent at the 4-position. Its molecular formula is C₁₂H₁₆N₄, with a molecular weight of 216.28 g/mol.

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

1-methyl-N-(2-phenylethyl)pyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-15-10-12(9-14-15)13-8-7-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8H2,1H3 |

InChI Key |

YRZFSTJPMSXKCV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

Scientific Research Applications

The biological activities of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine are primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the amine group facilitates hydrogen bonding and electrostatic interactions, which influence binding affinity and specificity.

Key Activities:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.

- Analgesic Properties : Its ability to modulate pain pathways suggests potential use in pain management therapies.

- Antitumor Activity : Preliminary studies show promise in inhibiting cancer cell proliferation, indicating potential applications in oncology.

Case Studies and Research Findings

Several studies have explored the applications of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine:

- Anti-inflammatory Activity Study : A study demonstrated that compounds within the pyrazole family exhibit significant inhibition of pro-inflammatory cytokines. The results indicated that 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine effectively reduced inflammation markers in vitro, supporting its potential use as an anti-inflammatory agent .

- Cancer Cell Proliferation Inhibition : Research indicated that this compound could inhibit the proliferation of specific cancer cell lines through modulation of signaling pathways associated with cell growth . This opens avenues for further exploration in cancer therapeutics.

- Enzyme Interaction Studies : Investigations into the interactions between this compound and various enzymes revealed that it could modulate enzyme activities crucial for inflammatory responses, thereby enhancing its therapeutic profile .

Mechanism of Action

The mechanism of action of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, its antifungal activity is attributed to its ability to inhibit the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), leading to disruption of fungal cell metabolism .

Comparison with Similar Compounds

Structural and Functional Analysis

- The trifluoromethyl group in 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine introduces strong electron-withdrawing effects, enhancing metabolic stability and target binding in antimycobacterial applications .

- Aromatic vs. Replacement with a thiazolemethyl group (as in 1-Methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine) introduces sulfur-based hydrogen-bonding interactions, which may improve selectivity for specific targets .

Biological Activity :

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine demonstrates potent CDK2 inhibition (IC₅₀ = 12 nM), attributed to the pyridinyl group’s ability to occupy hydrophobic pockets in the kinase domain .

- 5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine derivatives exhibit antimycobacterial activity with low cytotoxicity, highlighting the role of fluorine in enhancing bioavailability .

Physicochemical Data

- Solubility : The free base form of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is likely less soluble in water than its hydrochloride salt analogs (e.g., 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride) due to reduced ionization .

- Melting Point : Analogous compounds (e.g., N-cyclopropyl derivatives) exhibit melting points between 100–110°C, suggesting similar thermal stability for the target compound .

Biological Activity

1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is a nitrogenous heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is , with a molecular weight of approximately 188.27 g/mol. The compound features a methyl group at the 1-position of the pyrazole ring and a phenylethyl substituent at the nitrogen atom, enhancing its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₃ |

| Molecular Weight | 188.27 g/mol |

| Structural Features | Pyrazole ring, amine group |

The biological activity of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the amine group facilitates hydrogen bonding and electrostatic interactions, which are crucial for binding affinity and specificity. Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Biological Activities

Anti-inflammatory Effects

Studies have shown that compounds within the pyrazole family often exhibit significant anti-inflammatory properties. For instance, 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine has been identified as a potential lead compound in drug discovery for anti-inflammatory or analgesic medications. It may modulate enzyme activities related to inflammation, such as cyclooxygenase (COX) and lipoxygenase pathways .

Antitumor Activity

Additionally, there is evidence suggesting that this compound could possess antitumor activity. Pyrazole derivatives have been reported to interfere with cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth and metastasis .

Case Studies

Case Study 1: Inhibition of Platelet Aggregation

A study investigated the effects of various pyrazole derivatives on human platelet aggregation and reactive oxygen species (ROS) production. The results indicated that 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine exhibited significant inhibitory activity on both parameters, suggesting its potential use as an antiaggregating agent .

Case Study 2: Antiproliferative Activity

In another research effort, derivatives similar to 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine were tested against a panel of cancer cell lines. Results demonstrated sub-micromolar antiproliferative activity, indicating that modifications to the pyrazole scaffold can enhance therapeutic efficacy against cancer cells .

Comparative Analysis with Similar Compounds

The biological activities of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Main Activity | IC50 (µM) |

|---|---|---|

| 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine | Anti-inflammatory, Antitumor | Not specified |

| N-benzyl-1-cyclopentyl-N-(2-phenylethyl)-4-piperidinamine | Anti-inflammatory | ~0.013 - 0.067 |

| N-cyclopentyl-N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinamide | Anticancer | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.